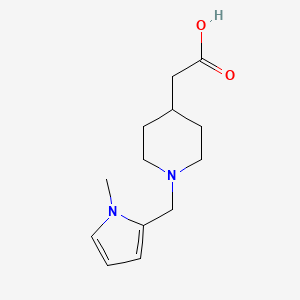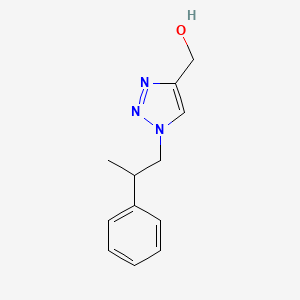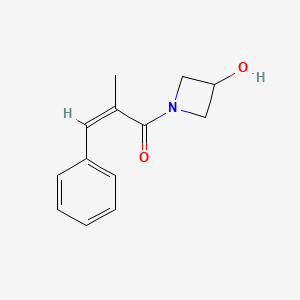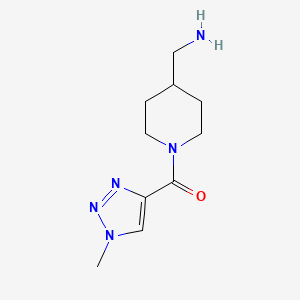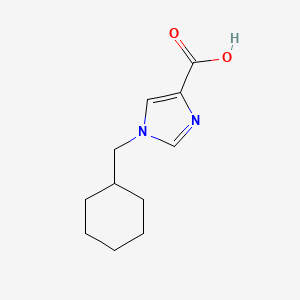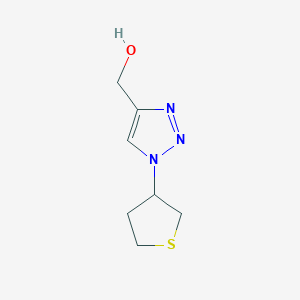
(1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanol, also known as THT, is an organic compound that has recently gained attention in the scientific community. THT is a heterocyclic compound that has been found to have a variety of applications in medical and biological research, as well as other areas of scientific research.
Scientific Research Applications
Catalyst Design and Synthesis
Tris(triazolyl)methanol derivatives have been identified as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, a cornerstone reaction in click chemistry. For example, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand formed a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently under various conditions, including water or neat conditions, demonstrating low catalyst loadings and short reaction times at room temperature (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Drug Discovery and Structural Optimization
Triazole derivatives have been used in the design and synthesis of inhibitors targeting specific enzymes. For example, a series of novel triazole derivatives were synthesized as potent inhibitors for human dihydroorotate dehydrogenase (HsDHODH), an enzyme critical for pyrimidine synthesis. These compounds, including variants of triazole, showed promising inhibition potency, highlighting their potential in therapeutic development (Gong, Liu, Qi, Li, Zhu, & Zhao, 2017).
Material Science and Chemistry
In material science, triazole derivatives have been synthesized for various applications, including as corrosion inhibitors for metals in acidic media. The triazole derivatives, such as (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) and (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol (PTM), demonstrated effectiveness in preventing corrosion of mild steel in hydrochloric acid, showcasing the potential of triazole compounds in industrial applications (Ma, Qi, He, Tang, & Lu, 2017).
properties
IUPAC Name |
[1-(thiolan-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c11-4-6-3-10(9-8-6)7-1-2-12-5-7/h3,7,11H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKISNRXSHITHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







